AZD2716
Overview
Description
AZD2716 is a novel, potent inhibitor of secreted phospholipase A2 (sPLA2), developed for the treatment of coronary artery disease. Secreted phospholipase A2 enzymes are involved in the inflammation process and lipoprotein modulation, both of which are key aspects of atherosclerosis, a leading cause of myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD2716 involves several steps, including the use of chiral carboxylic acids and derivatives. One of the key steps is the enantioselective preparation of the chiral fragment of this compound using a nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reaction . The reaction conditions include the use of formic acid and triethylamine, with a nickel/BenzP* catalyst displaying high activity in both steps of regioselective hydrocarboxylation of alkynes and subsequent asymmetric transfer hydrogenation .
Industrial Production Methods: The industrial production of this compound involves the optimization of efficacy, pharmacokinetics, and toxicological profile of the compound series. The final compounds are purified by reverse-phase high-performance liquid chromatography (RPHPLC) on a Waters Fraction Lynx system equipped with a ZQ mass spectrometer detector .
Chemical Reactions Analysis
Types of Reactions: AZD2716 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary amides in this compound establish hydrogen bonds with sPLA2 and coordination bonds with the catalytic calcium ion .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include formic acid, triethylamine, nickel/BenzP* catalyst, and tetrahydrofuran. The reaction conditions often involve heating the solution under a nitrogen atmosphere and subsequent cooling and concentration by evaporation .
Major Products Formed: The major products formed from the reactions involving this compound include chiral carboxylic acids and derivatives, which are commonly found in many bioactive compounds and medicines .
Scientific Research Applications
AZD2716 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an inhibitor of secreted phospholipase A2 for the treatment of coronary artery disease . The compound has also been applied in the enantioselective preparation of nonsteroidal anti-inflammatory drugs and other bioactive compounds .
Mechanism of Action
AZD2716 exerts its effects by inhibiting the activity of secreted phospholipase A2 enzymes, which are involved in the inflammation process and lipoprotein modulation. The primary amides in this compound establish hydrogen bonds with sPLA2 and coordination bonds with the catalytic calcium ion, effectively inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AZD2716 include other inhibitors of secreted phospholipase A2, such as varespladib methyl . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties.
Uniqueness of this compound: this compound is unique due to its potent inhibitory activity against secreted phospholipase A2 and its optimized pharmacokinetic and toxicological profile. The compound’s enantioselective synthesis and high efficacy make it a promising candidate for the treatment of coronary artery disease .
Properties
IUPAC Name |
(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCDPVYRPKGGI-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845753-81-2 | |
Record name | 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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